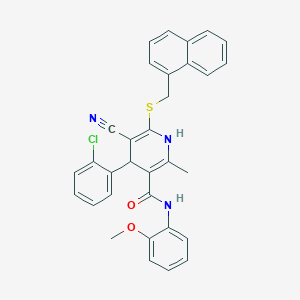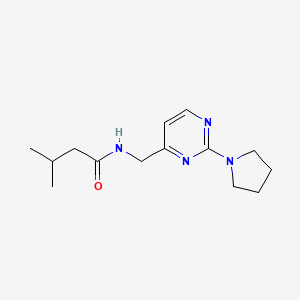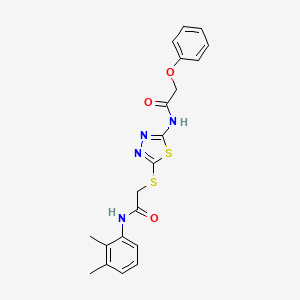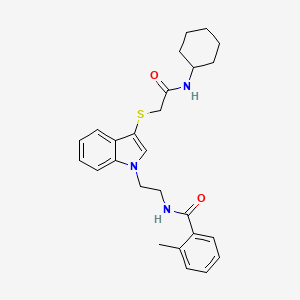![molecular formula C15H15N3O B2592995 N-([2,3'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide CAS No. 2034561-76-5](/img/structure/B2592995.png)
N-([2,3'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([2,3'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide, also known as ML240, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ML240 is a potent inhibitor of the transcription factor, nuclear factor-kappa B (NF-κB), which plays a critical role in regulating the immune response, cell proliferation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Metal Complex Formation
Bipyridine derivatives are renowned for their ability to act as ligands in coordination chemistry. The nitrogen atoms present in the bipyridine moiety can coordinate with metal ions, forming stable complexes . This property is crucial for developing catalysts, photosensitizers, and materials for electronic devices. The specific structure of “N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide” may offer unique binding properties that could be explored for creating novel metal complexes with potential applications in catalysis or material science.
Supramolecular Chemistry
The bipyridine unit within the compound can engage in non-covalent interactions, such as hydrogen or halogen bonds, leading to the formation of supramolecular structures . These structures have interesting properties and can be used in the design of new materials, sensors, or drug delivery systems. The ability to form stable supramolecular assemblies can be harnessed for creating organized systems at the molecular level.
Biological Activity and Drug Design
Compounds containing bipyridine and cyclopropanecarboxamide moieties have been studied for their biological activities. They can serve as potential inhibitors for enzymes like c-Met kinase, which is implicated in cancer progression . The compound could be synthesized and evaluated for its in vitro inhibitory activities against various cancer cell lines, contributing to the development of new anticancer agents.
Chirality and Enantioselective Applications
The introduction of chirality through ring functionalization or restricted rotation (atropisomery) increases the importance of bipyridine derivatives in asymmetry-based applications . The compound’s structure allows for the possibility of inducing chirality, which can be valuable in pharmaceutical research for developing enantioselective drugs.
Electrochemical Properties and Viologen Synthesis
Bipyridine compounds, upon quaternization of nitrogens, generate viologens known for their good electrochemical properties . These properties are essential in the field of electrochemistry for applications such as redox flow batteries and electrochromic devices. The compound could be modified to explore its potential as a viologen, which could lead to advancements in energy storage and display technologies.
Material Chemistry and Functionalization
The versatility of bipyridine derivatives in material chemistry is well-documented. They can be functionalized to create materials with desired properties . The compound “N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide” could be used as a precursor for synthesizing materials with specific electronic, optical, or mechanical characteristics, which can be applied in various industries ranging from electronics to biotechnology.
Eigenschaften
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(12-3-4-12)18-9-11-5-7-17-14(8-11)13-2-1-6-16-10-13/h1-2,5-8,10,12H,3-4,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXKNQCYBKYZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2592913.png)

![N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2592918.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2592919.png)



![3-((4-methyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2592926.png)

![N-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2592928.png)
![5-Benzyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2592931.png)

![2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2592935.png)